molecular formula C18H13FN2O B5630719 3-(4-fluorophenyl)-N-8-quinolinylacrylamide

3-(4-fluorophenyl)-N-8-quinolinylacrylamide

Cat. No. B5630719
M. Wt: 292.3 g/mol
InChI Key: HRULFIOPNCASII-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(4-fluorophenyl)-N-8-quinolinylacrylamide often involves multi-step reactions that incorporate fluorophenyl and quinolinyl groups into the desired framework. Methods such as the S-arylation reaction have been utilized for the efficient synthesis of novel quinoline derivatives, indicating the versatility of approaches in constructing complex molecules featuring fluorophenyl and quinolinyl units (Geesi et al., 2020).

Molecular Structure Analysis

The crystal structure of compounds with fluorophenyl and quinolinyl components reveals intricate details about their molecular geometry, including bond lengths, angles, and conformation. For example, studies involving X-ray diffraction have provided insights into the crystallographic parameters, demonstrating monoclinic systems and revealing the arrangement of molecules in the solid state (Wang et al., 2006).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-15-9-6-13(7-10-15)8-11-17(22)21-16-5-1-3-14-4-2-12-20-18(14)16/h1-12H,(H,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULFIOPNCASII-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-fluorophenyl)-N-(quinolin-8-yl)prop-2-enamide

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